(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
Description
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a compound of interest in various fields of scientific research. This compound features a piperidinone ring substituted with an amino group and a pyrazolyl group, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
(5S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-6(4-11-13)9-7(10)2-3-8(14)12-9/h4-5,7,9H,2-3,10H2,1H3,(H,12,14)/t7-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGVCIKWTUKRDV-JAVCKPHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2[C@H](CCC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the piperidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and pyrazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino and pyrazolyl groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one: is similar to other piperidinone derivatives with different substituents.
Pyrazolyl-substituted piperidines: Compounds with similar pyrazolyl groups but different ring structures.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
(5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, also known by its CAS number 1375830-21-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 194.23 g/mol. The structure features a piperidine ring substituted with an amino group and a pyrazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 1375830-21-9 |
| Purity | ≥95% |
Research indicates that this compound exhibits significant activity as an inhibitor of specific kinases, particularly p38 MAP kinase. This enzyme plays a crucial role in inflammatory responses and cellular stress responses. Inhibition of p38 MAP kinase can lead to decreased production of pro-inflammatory cytokines, making this compound a candidate for anti-inflammatory therapies.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the activity of p38 MAP kinase with an IC50 value in the low micromolar range. This suggests strong potential for therapeutic applications in diseases characterized by excessive inflammation.
Case Studies
- Anti-inflammatory Effects : A study highlighted the compound's ability to reduce TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent. The reduction in cytokine levels was statistically significant compared to controls.
- Cancer Research : Preliminary research has explored the use of this compound in cancer models, where it showed promise in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through its action on neuroinflammatory pathways.
Safety and Toxicology
Toxicological evaluations are crucial for determining the safety profile of this compound. Current data suggest moderate toxicity levels; however, comprehensive studies are needed to assess long-term effects and safe dosage ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
